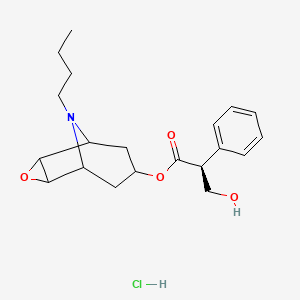

Chlorhydrate de N-Butyl Nor Scopolamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

N-Butyl Nor Scopolamine Hydrochloride has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

N-Butyl Nor Scopolamine Hydrochloride, also known as Butylscopolamine, primarily targets the muscarinic acetylcholine receptors (mAChRs) . These receptors play a crucial role in the parasympathetic nervous system, which controls various body functions such as heart rate, digestion, and salivation .

Mode of Action

Butylscopolamine acts as a competitive antagonist at muscarinic acetylcholine receptors . It binds to muscarinic M3 receptors in the gastrointestinal tract . This prevents acetylcholine from binding to and activating the receptors, which would otherwise result in contraction of the smooth muscle .

Biochemical Pathways

The primary biochemical pathway affected by Butylscopolamine is the cholinergic signaling pathway . By antagonizing the muscarinic acetylcholine receptors, Butylscopolamine inhibits the parasympathetic nervous system, leading to a decrease in various body functions controlled by this system .

Pharmacokinetics

The pharmacokinetics of Butylscopolamine are characterized by its limited bioavailability when administered orally . The maximum drug concentration occurs approximately 0.5 hours after oral administration . A first-pass metabolism is suggested to occur after oral administration of Butylscopolamine, as only 2.6% of non-metabolized Butylscopolamine is excreted in urine .

Result of Action

The primary result of Butylscopolamine’s action is the reduction of spasms and related pain during abdominal cramping . By preventing the contraction of smooth muscle in the gastrointestinal tract, Butylscopolamine effectively reduces the discomfort caused by abdominal cramps .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl Nor Scopolamine Hydrochloride typically involves the modification of scopolamine. One common method includes the reaction of scopolamine with bromo-n-butane under reflux conditions to yield N-Butyl Scopolamine . This intermediate is then further processed to obtain N-Butyl Nor Scopolamine Hydrochloride.

Industrial Production Methods

Industrial production of N-Butyl Nor Scopolamine Hydrochloride often involves large-scale chemical synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring the compound meets pharmaceutical standards .

Analyse Des Réactions Chimiques

Types of Reactions

N-Butyl Nor Scopolamine Hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: Commonly involves the replacement of functional groups.

Oxidation and Reduction: These reactions can modify the oxidation state of the compound, affecting its activity and stability.

Common Reagents and Conditions

Substitution: Typically involves reagents like alkyl halides under reflux conditions.

Oxidation: Often uses oxidizing agents such as potassium permanganate.

Reduction: Utilizes reducing agents like lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various alkylated derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .

Comparaison Avec Des Composés Similaires

Similar Compounds

Scopolamine: Another tropane alkaloid with similar anticholinergic properties but different pharmacokinetics and side effect profiles.

Hyoscyamine: Shares similar uses but has a higher incidence of side effects.

Tiotropium Bromide: A derivative used in respiratory conditions, highlighting the versatility of tropane alkaloids.

Uniqueness

N-Butyl Nor Scopolamine Hydrochloride is unique due to its specific binding affinity for muscarinic receptors and its effectiveness in treating gastrointestinal spasms with fewer side effects compared to other similar compounds .

Propriétés

IUPAC Name |

(9-butyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) (2S)-3-hydroxy-2-phenylpropanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO4.ClH/c1-2-3-9-21-16-10-14(11-17(21)19-18(16)25-19)24-20(23)15(12-22)13-7-5-4-6-8-13;/h4-8,14-19,22H,2-3,9-12H2,1H3;1H/t14?,15-,16?,17?,18?,19?;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSLCPCNDUBUVAN-FDOJSRBYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN1C2CC(CC1C3C2O3)OC(=O)[C@H](CO)C4=CC=CC=C4.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747279 |

Source

|

| Record name | 9-Butyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]nonan-7-yl (2S)-3-hydroxy-2-phenylpropanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22235-98-9 |

Source

|

| Record name | 9-Butyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]nonan-7-yl (2S)-3-hydroxy-2-phenylpropanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

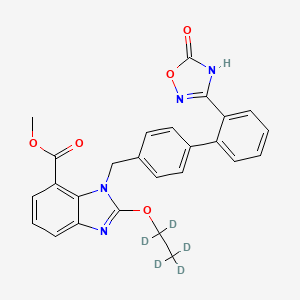

![1-[(2'-Cyano-1,1'-biphenyl-4-yl)methyl]-2-ethoxy-d5-7-benzimidazolecarboxylic Acid Methyl Ester](/img/structure/B589092.png)